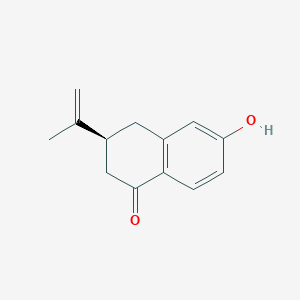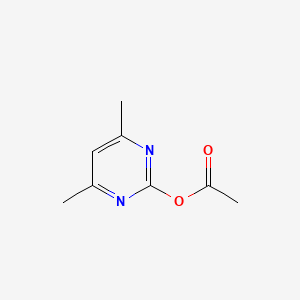
3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound features a complex structure with multiple functional groups, including an amino group, a furan ring, a nitro group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a fluorovinamide.
Functional Group Modifications: The amino, nitro, and carbonitrile groups can be introduced through various functional group transformations, including nitration, amination, and cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diaryl-2,6-dicyanoanilines: These compounds share structural similarities with 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile and are used in similar applications.
2-Acetyl-5-methylfuran: A derivative of furan with applications in spectroscopy and material science.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its biphenyl core, coupled with the furan ring and various substituents, makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
945677-65-6 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
2-amino-6-(furan-2-yl)-3-nitro-4-phenylbenzonitrile |
InChI |
InChI=1S/C17H11N3O3/c18-10-14-13(15-7-4-8-23-15)9-12(11-5-2-1-3-6-11)17(16(14)19)20(21)22/h1-9H,19H2 |
Clave InChI |
ZONJNYCBDPLGDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2[N+](=O)[O-])N)C#N)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)




![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)

![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)






